molecular formula C18H13NO5S B2589808 Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 241488-28-8

Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate

Cat. No.: B2589808
CAS No.: 241488-28-8
M. Wt: 355.36
InChI Key: IPXWQOWACMOFLH-YBFXNURJSA-N
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Description

Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate (CAS: 241488-28-8) is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group at position 2 and a furyl moiety at position 2. The furyl group is further modified with a benzoyloxyimino methyl substituent. Its molecular formula is C₁₈H₁₃NO₅S, and it has a molecular weight of 355.37 g/mol .

Properties

IUPAC Name

methyl 3-[5-[(E)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXWQOWACMOFLH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:

    Formation of the Benzoyloxyimino Group: This step involves the reaction of benzoyl chloride with hydroxylamine to form benzoyloxyamine, which is then converted to the benzoyloxyimino group.

    Synthesis of the Furan Ring: The furan ring is synthesized through a series of reactions involving furfural and other reagents.

    Coupling Reactions: The benzoyloxyimino group and the furan ring are coupled with the thiophene ring through a series of condensation reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes:

    Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene or furan derivatives.

Scientific Research Applications

Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a)
  • Molecular Formula: C₁₂H₁₁NO₂S
  • Molecular Weight : 241.29 g/mol
  • Key Substituent: A phenylamino group at position 3 of the thiophene ring.
  • Synthesis : Prepared via copper-catalyzed reactions using N-(benzoyloxy) derivatives, achieving yields of 95–98% .
  • Differentiation: The absence of a furyl-benzoyloxyimino group reduces molecular complexity and weight compared to the target compound.
Methyl 3-(di(3-thienyl)amino)-2-thiophenecarboxylate (10d)
  • Molecular Formula : C₁₅H₁₂N₂O₂S₃
  • Molecular Weight : 372.48 g/mol
  • Key Substituent: Di(3-thienyl)amino group at position 3.
  • Synthesis : Similar copper-catalyzed methodology but with thienyl-derived starting materials .

Substituent Variations on the Furyl Group

Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate
  • CAS : 241488-19-7
  • Molecular Formula: C₁₄H₁₃NO₅S
  • Molecular Weight : 331.32 g/mol
  • Key Substituent: Methoxyimino group instead of benzoyloxyimino.
Methyl 3-(5-[(3-pyridinylamino)carbonyl]-2-furyl)-2-thiophenecarboxylate
  • CAS : 477851-72-2
  • Molecular Formula : C₁₆H₁₂N₂O₄S
  • Molecular Weight : 328.34 g/mol
  • Key Substituent: Pyridinylamino carbonyl group.
  • Differentiation : The pyridine ring introduces nitrogen, which may improve coordination with metal catalysts or biological targets .

Functional Group Comparisons in Agricultural Compounds

Thifensulfuron-methyl
  • Molecular Formula : C₁₂H₁₃N₅O₆S₂
  • Molecular Weight : 387.39 g/mol
  • Key Substituent : Sulfonylurea group.
  • Application : Herbicide targeting acetolactate synthase (ALS) in crops .
  • Differentiation: The sulfonylurea moiety confers herbicidal activity, unlike the benzoyloxyimino group in the target compound.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Application/Notes
Target Compound C₁₈H₁₃NO₅S 355.37 Benzoyloxyimino methyl-furyl R&D, commercial use
Methyl 3-(phenylamino)-2-thiophenecarboxylate C₁₂H₁₁NO₂S 241.29 Phenylamino High-yield synthesis (95–98%)
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ 387.39 Sulfonylurea Herbicide
Methyl 3-(5-[(3-pyridinylamino)carbonyl]-2-furyl)-2-thiophenecarboxylate C₁₆H₁₂N₂O₄S 328.34 Pyridinylamino carbonyl Not specified

Research Findings and Trends

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., pyridinylamino) exhibit higher water solubility, whereas benzoyloxyimino derivatives may prefer organic solvents .
  • Stability: The benzoyloxyimino group in the target compound could confer hydrolytic stability compared to methoxyimino analogs .

Biological Activity

Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate (CAS: 241488-28-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C18H13NO5S
  • Molar Mass: 355.36 g/mol
  • Density: 1.32 g/cm³ (predicted)
  • Boiling Point: 500.5 °C (predicted)
PropertyValue
Molecular FormulaC18H13NO5S
Molar Mass355.36 g/mol
Density1.32 g/cm³
Boiling Point500.5 °C

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for further investigation in treating infections caused by resistant strains.
  • Anti-HIV Activity : The compound has been evaluated for its potential as an anti-HIV agent, showing promising results in inhibiting viral replication in vitro.
  • Antitumor Activity : Research indicates that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Antibacterial and Antifungal Activities :
    • A study conducted by Rizwan et al. (2014) demonstrated that related thiophene derivatives exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .
    • In vitro tests showed that the compound could disrupt bacterial cell walls, leading to cell lysis.
  • Anti-HIV Evaluation :
    • A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of novel compounds related to this compound, which were tested against HIV-1 . The results indicated a notable reduction in viral load at specific concentrations.
  • Antitumor Effects :
    • Research highlighted in the Proceedings of the National Academy of Sciences indicated that thiophene derivatives can inhibit oncogenic signaling pathways . Further investigations are warranted to explore the specific pathways affected by this compound.

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